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Compound of Interest

Compound Name:
3-(9H-Carbazol-9-yl)phenylboronic

acid

CAS No.: 864377-33-3

Cat. No.: B1465980

Get Quote

3-(9H-Carbazol-9-yl)phenylboronic acid is a bifunctional organic compound that has

garnered significant attention in materials science and medicinal chemistry. Its molecular

architecture, featuring a rigid, electron-rich carbazole moiety linked to a phenylboronic acid

group, makes it a highly valuable intermediate. In the realm of materials science, this

compound serves as a critical building block for organic light-emitting diodes (OLEDs), where

the carbazole unit facilitates efficient hole transport, contributing to the overall performance and

stability of the devices.[1][2][3] Its derivatives are integral to developing novel host and emitter

materials for vibrant and efficient displays.[4][5][6]

In parallel, the boronic acid functional group is a cornerstone of modern synthetic chemistry,

most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This

reactivity allows for the precise construction of carbon-carbon bonds, a fundamental step in

synthesizing complex molecules. Consequently, 3-(9H-Carbazol-9-yl)phenylboronic acid is

also a key precursor in drug discovery programs, where boronic acid-containing molecules

have emerged as potent enzyme inhibitors and therapeutic agents.[2][9][10][11]
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Given its pivotal role, unambiguous structural confirmation and purity assessment are

paramount for any research or development application. This technical guide provides a

comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass

Spectrometry—required to characterize 3-(9H-Carbazol-9-yl)phenylboronic acid, ensuring its

reliable identification and use.

Molecular Structure and Physicochemical
Properties
The compound's utility is derived directly from its structure, which combines the distinct

properties of its constituent parts.

Caption: Molecular Structure of 3-(9H-Carbazol-9-yl)phenylboronic acid.

Table 1: Physicochemical Properties
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules in solution. ¹H NMR provides information on the number and electronic environment

of protons, while ¹³C NMR maps the carbon skeleton.

¹H NMR Spectroscopy
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Expertise & Experience: The ¹H NMR spectrum is crucial for confirming the substitution pattern

on both the phenyl and carbazole rings. The chemical shifts and coupling constants are highly

sensitive to the electronic effects of the neighboring nitrogen atom and boronic acid group,

providing a unique fingerprint for the molecule.

Experimental Protocol (Self-Validating System):

Sample Preparation: Dissolve ~5-10 mg of 3-(9H-Carbazol-9-yl)phenylboronic acid in ~0.6

mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its

excellent solvating power for this compound and to ensure the acidic B(OH)₂ protons are

observable as a broad singlet.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

setting its signal to 0.00 ppm.

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 25

°C. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-

to-noise ratio.

Data Processing: Process the raw data using appropriate software, applying Fourier

transformation, phase correction, and baseline correction.

Data Presentation & Interpretation:

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
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Note: The exact chemical shifts and coupling constants can vary slightly based on solvent,

concentration, and instrument.

The aromatic region of the spectrum (7.30-8.30 ppm) is complex due to the presence of 12

distinct protons. The two protons of the boronic acid group typically appear as a broad singlet

around 8.20 ppm; this peak's position and intensity can vary with concentration and water

content. The protons on the carbazole moiety are generally observed as a set of doublets and

triplets, consistent with a symmetrically substituted carbazole ring system. The four protons of

the meta-substituted phenyl ring present a characteristic pattern of a singlet, two doublets, and

a triplet, reflecting their unique chemical environments and coupling relationships.

Caption: Proton assignments for ¹H NMR analysis.

¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR confirms the carbon framework of the molecule. It is

particularly useful for identifying the quaternary carbons (those without attached protons), such

as the carbons bonded to nitrogen and boron, which are not visible in the ¹H NMR spectrum.

Experimental Protocol: The protocol is similar to ¹H NMR, using the same prepared sample. A

proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum where each unique

carbon appears as a single line. A larger number of scans is required due to the lower natural

abundance of the ¹³C isotope.

Data Presentation & Interpretation:

Table 3: Expected ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)
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The spectrum is expected to show 10 distinct signals, corresponding to the 18 carbon atoms,

due to the molecule's symmetry. The carbon atom attached to the boron (C-B) often appears as

a broad, low-intensity signal and can sometimes be difficult to observe. The other quaternary

carbons are found downfield, while the protonated carbons (CH) appear in the expected

aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to

identify the presence of key functional groups. For this molecule, we look for characteristic

vibrations of the O-H and B-O bonds of the boronic acid, as well as the C-H and C=C bonds of

the aromatic systems.

Experimental Protocol:

Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr)

pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the

solid powder is placed directly on the crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum is collected first and automatically subtracted from the sample

spectrum.

Data Presentation & Interpretation:

Table 4: Key FT-IR Vibrational Frequencies
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The most prominent feature is a broad absorption band in the 3400-3200 cm⁻¹ region,

characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[16] The sharp

peaks between 3100-3000 cm⁻¹ are due to aromatic C-H stretching. The strong B-O stretching

vibration, a key indicator of the boronic acid moiety, is typically observed in the 1380-1310 cm⁻¹

region.[17][18]

Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the

compound, offering definitive confirmation of its elemental composition. High-resolution mass

spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular

formula (C₁₈H₁₄BNO₂).

Experimental Protocol:

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an

Electrospray Ionization (ESI) source. Data is collected in positive ion mode to observe the

protonated molecule [M+H]⁺.

Data Presentation & Interpretation:

Table 5: High-Resolution Mass Spectrometry Data
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The primary role of MS in this context is to confirm the molecular weight. The observation of an

ion peak at m/z 288.1190 in the positive ion mode ESI spectrum corresponds to the protonated

molecule [C₁₈H₁₄BNO₂ + H]⁺, which validates the compound's identity and elemental

composition.[12][14]

A Self-Validating Characterization Workflow
Trustworthiness in research and development relies on a systematic and logical workflow

where each step validates the next. The characterization of 3-(9H-Carbazol-9-
yl)phenylboronic acid is no exception.

Caption: Integrated workflow for synthesis and characterization.dot digraph "Workflow" {

rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124",

color="#4285F4"]; edge [color="#34A853"];

}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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